N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Furan-2-ylmethyl and related compounds undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This showcases the compound's utility in creating complex heteroaromatic structures through rearrangement reactions (Craig et al., 2005).
Synthesis of 2-furan-2-ylacetamides
An efficient synthesis of 2-furan-2-ylacetamides from (Z)-2-en-4-yn-1-ols is described, utilizing palladium-catalyzed oxidative aminocarbonylation. This method highlights the adaptability of furan and acetamide derivatives in synthesizing complex organic molecules (Gabriele et al., 2006).
Formation of Acetamidofurans from Pyrolysis
Pyrolysis of N-acetylglucosamine yields acetamidofurans, indicating the potential for generating unique nitrogen-containing compounds from biological or geochemical samples. This research underscores the importance of acetamidofurans as indicators of chitin in samples (Franich et al., 1984).
Renewable Amine and Alcohol from 3-Acetamido-5-acetylfuran
Exploration of the reactivity of 3-acetamido-5-acetylfuran for hydrolysis and reduction processes reveals potential applications in synthesizing renewable amines and alcohols, contributing to sustainable chemical synthesis strategies (Liu et al., 2017).
Chemoselective Acetylation of 2-Aminophenol
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the compound's relevance in pharmaceutical synthesis, employing enzyme catalysis for selective reactions (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-14-5-2-3-6-16(14)25-12-18(21)20-13-19(22,15-8-10-23-11-15)17-7-4-9-24-17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPLNDKEKESCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide |
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